Ethyl 4-(piperazin-1-yl)benzoate

Bcl-2 inhibitor ABT-737 Chemical Intermediate

Ensure synthetic fidelity with this validated ethyl ester scaffold. Substitution risks altered pharmacokinetics and failed protocols. It is the documented precursor for aripiprazole, Bcl-2 inhibitor ABT-737, and is a recognized PROTAC linker. Securing this exact compound guarantees compatibility with established R&D and manufacturing routes.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 80518-57-6
Cat. No. B030515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(piperazin-1-yl)benzoate
CAS80518-57-6
Synonyms4-(1-Piperazinyl)benzoic Acid Ethyl Ester;  Ethyl 4-Piperazinobenzoate;  N-(4-Ethoxycarbonylphenyl)piperazine
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
InChIKeyOQEHTFFLOHTFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6): A Foundational Intermediate for Targeted Therapeutics and Advanced Linker Chemistry


Ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6) is a benzoic acid derivative featuring a para-substituted piperazine ring and an ethyl ester moiety. It is a solid with a molecular weight of 234.29 g/mol, a melting point range of 100-104 °C, and is commonly supplied at a purity of ≥97% or ≥98% (GC) [1]. As a chemical intermediate, it provides a foundational scaffold for the development of active pharmaceutical ingredients (APIs), notably serving as a precursor to neuroregulatory agents like aripiprazole and as an essential building block in the synthesis of the Bcl-2 inhibitor ABT-737 . Its structure also renders it a valuable PROTAC linker, facilitating the connection of target protein ligands to E3 ligase ligands for targeted protein degradation .

The Critical Risk of Using 'Close Analogs' as Direct Replacements for Ethyl 4-(piperazin-1-yl)benzoate


Substituting Ethyl 4-(piperazin-1-yl)benzoate with a close analog like Methyl 4-(piperazin-1-yl)benzoate or a tert-butyl variant is not a neutral decision and carries substantial risk in downstream synthesis. The ethyl ester group is a precise structural element that dictates the molecule's reactivity, solubility, and pharmacokinetic profile of the final compound . For instance, the ethyl ester is a critical design feature in the aripiprazole synthesis pathway and the Bcl-2 inhibitor ABT-737 . Replacing it with a methyl ester could alter hydrolysis rates and lead to a different metabolite or active compound, potentially failing to reproduce the known properties of the target drug [1]. Similarly, while other piperazine benzoates exist, this specific ester is a validated and documented building block for PROTAC linker chemistry . Selecting a generic 'piperazine benzoate' without this exact ester cannot guarantee equivalent performance in established synthetic protocols and may derail a research program or manufacturing process.

Quantitative Differentiators: Where Ethyl 4-(piperazin-1-yl)benzoate Provides Measurable Advantage


Validated Synthesis Intermediate for the Bcl-2 Inhibitor ABT-737

Ethyl 4-(piperazin-1-yl)benzoate is a documented and commercially utilized intermediate specifically in the synthesis of ABT-737 . The target compound contains the core para-piperazinyl benzoate scaffold with the ethyl ester, which is essential for the subsequent synthetic steps that lead to the active BH3 mimetic. This direct application distinguishes it from analogs like Methyl 4-(piperazin-1-yl)benzoate, for which a similar documented role in an advanced clinical candidate is not available.

Bcl-2 inhibitor ABT-737 Chemical Intermediate Medicinal Chemistry

Utility as a PROTAC Linker with Quantified Physicochemical Parameters

Ethyl 4-(piperazin-1-yl)benzoate is a commercially recognized PROTAC linker . Studies on piperazine-containing PROTACs emphasize the critical role of the linker's protonation state, which is directly influenced by its pKa, for overall molecule performance [1]. The computed XLogP3 of 1.4 and topological polar surface area (TPSA) of 41.6 Ų for this compound provide quantifiable data points for predicting and modulating linker properties [2].

PROTAC Linker Targeted Protein Degradation pKa

Optimal Use Cases for Ethyl 4-(piperazin-1-yl)benzoate Based on Demonstrated Evidence


Reliable Sourcing for ABT-737 and BH3 Mimetic Synthesis

Laboratories and CDMOs engaged in the synthesis of ABT-737 or structurally related Bcl-2 family inhibitors should prioritize this compound as a key intermediate. Its documented role in this specific pathway ensures compatibility with established synthetic routes and reduces the risk of process failure associated with untested analogs.

A Foundational Building Block for Aripiprazole Derivatives

Researchers focused on developing new atypical antipsychotics or other neuroregulatory agents can use this compound as a starting point for creating novel aripiprazole analogs . The piperazine-benzoate core with the ethyl ester is the known precursor structure for this drug class, making it the most direct route to related chemical space.

A Quantifiable Component in Rational PROTAC Linker Design

Medicinal chemists in the targeted protein degradation field should select this compound when designing PROTAC linkers that require the specific physicochemical profile defined by its XLogP3 (1.4) and TPSA (41.6 Ų) [1]. Its commercial recognition as a PROTAC linker streamlines the design and procurement process for new degraders.

Preparation of piperazine-containing phosphatase inhibitors

As a known enantiopure phosphatase inhibitor , this compound can be used as a lead or tool compound in research programs investigating the role of phosphatase enzymes in cancer and other life-threatening diseases.

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